Trioctylamine

Vue d'ensemble

Description

Synthesis Analysis

Trioctylamine is synthesized through the amination of octanol with ammonia over a Ni–Cu catalyst supported on diatomite. The process achieves high conversion and selectivity towards this compound, with the best results obtained using a Ni/Cu ratio of 1.25:1. This method emphasizes the importance of catalyst preparation, where the physical properties of the catalyst, such as particle size and surface area, play critical roles in the synthesis efficiency (Li et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound can be altered or studied under various conditions, such as its adsorption on surfaces like Au(111) under ultrahigh vacuum. This leads to thermally activated chemical reactions, showcasing this compound's reactivity and interaction with metal surfaces (Weigelt et al., 2008).

Chemical Reactions and Properties

This compound's chemical reactivity includes its participation in catalytic processes and chemical reactions. For instance, its use in dynamic kinetic resolution processes highlights its ability to function in complex organic transformations, facilitating the production of desired enantiomers with high efficiency and selectivity (Lin & Tsai, 2000).

Physical Properties Analysis

The solubility of this compound in supercritical carbon dioxide has been studied, revealing its significant solubility which increases with pressure up to certain thresholds, depending on temperature. This property is crucial for applications in supercritical fluid extraction and other processes where supercritical CO2 is used (Ghaziaskar & Kaboudvand, 2008).

Chemical Properties Analysis

The interfacial activity of this compound in hydrocarbon/water systems with nonorganic electrolytes demonstrates its ability to effectively reduce interfacial tension, particularly in acidic conditions. This property is influenced by the amine's protonation state and is vital for its applications in extraction and separation technologies (Radzio & Prochaska, 2001).

Applications De Recherche Scientifique

Wastewater Treatment : Trioctylamine effectively removes phenol from wastewater. The efficiency of this process depends on factors such as oil-water ratio, pH, stirring speed, and duration (Zhang Feng, 2000).

Chemical Reactions on Surfaces : It forms on surfaces like Au(111) through a reaction with octylamine under certain conditions. This process has been studied using X-ray photoelectron spectroscopy and scanning tunneling microscopy (S. Weigelt et al., 2008).

Reactive Extraction of Lactic Acid : In the extraction of lactic acid using various active diluents, this compound acts as the extraction agent. The study classified diluents based on their characteristic groups and explored the relationship between lactic acid and water co-extraction (D. Han & W. Hong, 1998).

Iron Oxide Nanoparticle Formation : this compound plays a role in the formation of different iron oxide phases. It acts as both a reducing and hydrolyzing agent, with outcomes varying based on the type of amine and iron salt used (Deepak Kumar et al., 2015).

Extraction of Phenols : It's used in the reactive extraction of phenols via emulsion liquid membranes. The study explored the efficiency of this process under various conditions (T. Dobre et al., 1999).

Separation of 2-Chloroethanol : this compound, combined with kerosene, effectively separates 2-chloroethanol from aqueous solutions. The study examined the stoichiometry of the complex and various extraction factors (Qi Wang et al., 2012).

Antioxidant Properties : It exhibits antioxidant properties in fats at specific temperatures. This study synthesized and investigated hydroxylamines derived from this compound for their antioxidant activity and free radical content (A. L. Harris & H. S. Olcott, 1966).

Interactions with Sulfuric Acid and Water : The study investigates the interactions of this compound with sulfuric acid and water, focusing on aggregation mechanisms and the formation of viscoelastic materials (Na Li et al., 2018).

Safety and Hazards

Orientations Futures

Trioctylamine has been used in the reactive extraction of malic acid from aqueous streams . This technique could pave the way for the reactive separation process design for recovery of carboxylic acids from dilute aqueous waste streams as well as a fermentation broth . This suggests that this compound could have potential future applications in the field of waste management and resource recovery.

Propriétés

IUPAC Name |

N,N-dioctyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047635 | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.050 mg/l @ 25 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000549 [mmHg] | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1116-76-3 | |

| Record name | Trioctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40965UY86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-34.6 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Trioctylamine facilitate the extraction of acids from aqueous solutions?

A1: this compound acts as a phase-transfer catalyst in reactive extraction. It interacts with acids in the aqueous phase, forming amine-acid complexes. These complexes, being more soluble in the organic phase (usually an organic solvent like kerosene, 1-octanol, or chloroform), are then extracted into the organic phase. [, , ]

Q2: Can you provide details about the structure of this compound?

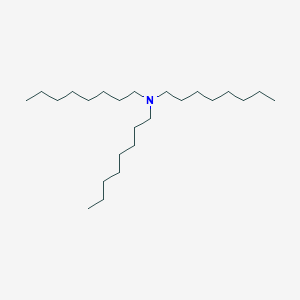

A2: this compound (C24H51N) has a molecular weight of 353.67 g/mol. It comprises three eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. []

Q3: How does the choice of organic diluent affect this compound's extraction efficiency?

A3: The diluent influences the solubility of the amine-acid complex and the physical properties of the organic phase. Research shows that the extraction efficiency of carboxylic acids using this compound generally follows the order: 1-octanol ≥ chloroform > tetrachloromethane > hexane. This is attributed to factors like diluent polarity and the ability to form hydrogen bonds. []

Q4: What happens when this compound is mixed with sulfuric acid in an organic solvent?

A4: this compound reacts with sulfuric acid to form various this compound sulfate salts. The type and concentration of the salt formed depend on the operational conditions (like temperature, concentration of reactants) and the specific organic solvent used. [, ]

Q5: Is this compound used as a catalyst in any reactions?

A5: Yes, this compound can catalyze the racemization of chiral compounds. For example, it has been successfully used in the dynamic kinetic resolution of Naproxen and Suprofen thioesters. [, ]

Q6: How does this compound enhance the activity of lipases in dynamic kinetic resolution?

A6: this compound's role in dynamic kinetic resolution is twofold. Firstly, it acts as a racemization catalyst, constantly converting the undesired enantiomer into the desired one. Secondly, it can enhance the activity and stability of certain lipases, likely by modifying the enzyme's microenvironment. [, ]

Q7: Can this compound be used to separate specific metal ions?

A7: this compound exhibits selectivity towards certain metal ions. Research demonstrates its ability to extract Thorium (IV), Uranium (VI), and Molybdenum (VI) from sulfuric acid media. The extraction efficiency depends on factors like pH, sulfate concentration, and the presence of modifiers. [, , ]

Q8: Can this compound be used in the synthesis of nanoparticles?

A8: this compound can act as both a reducing and hydrolyzing agent in nanoparticle synthesis. For example, it has been used to synthesize iron oxide nanoparticles with different phases and morphologies depending on the iron precursor salt used. []

Q9: What are the safety concerns associated with using this compound?

A9: While generally considered safe for laboratory use with proper precautions, this compound may cause skin and eye irritation. Always consult the material safety data sheet (MSDS) before handling.

Q10: What analytical techniques are used to characterize and quantify this compound?

A10: Common techniques include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)